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Cat. No.: B2455600

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing allelic replacement in yeast and
other amenable organisms using the 5-Fluoroorotic Acid (5-FOA) counter-selection method.
This powerful technique allows for the precise modification of a genome, including gene
knockouts, insertions, and allele substitutions, without leaving a selectable marker.

Principle and Mechanism

The allelic replacement strategy using 5-FOA is a two-step process that relies on the dual
functionality of the URA3 gene (or its orthologs) as both a selectable and counter-selectable
marker. The URA3 gene encodes the enzyme orotidine-5'-phosphate decarboxylase
(ODCase), which is essential for the de novo biosynthesis of pyrimidine ribonucleotides.[1]

» Positive Selection: In the first step, a targeting cassette containing the URA3 marker is
introduced into the host organism. This cassette is flanked by sequences homologous to the
genomic region of interest. Successful homologous recombination integrates the cassette
into the genome. Transformants are selected on a medium lacking uracil, as only cells
expressing the functional URA3 gene can survive.[1]

» Negative (Counter-) Selection: The second step involves the removal of the URA3 marker.
This is achieved by selecting for a second homologous recombination event that excises the
marker, leaving the desired genomic modification. This selection is performed on a medium
containing 5-FOA. The ODCase enzyme encoded by URA3 converts 5-FOA into the toxic
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compound 5-fluorouracil, which leads to cell death.[1][2][3] Therefore, only cells that have

lost the URA3 gene through recombination can survive and grow on 5-FOA-containing

medium.[1][2][3]

The mechanism of 5-FOA toxicity is a critical aspect of this protocol.

Caption: Mechanism of 5-FOA counter-selection in URA3+ cells.

Quantitative Data Summary

Successful allelic replacement using 5-FOA is dependent on optimized concentrations of key

media components. The following tables summarize typical concentrations used in various

studies.

Table 1: 5-FOA and Uracil Concentrations for Counter-Selection

5-FOA Uracil
Organism Concentration Concentration Reference(s)
(mg/mL) (ng/mL)
Saccharomyces
- 1 50 - 100 [4][5]
cerevisiae
Candida albicans 1 50
Isaria javanica 1 500 [3]
Staphylococcus N
0.2-2.5(mM) Not specified [61[7]
aureus

Note: The optimal concentration of 5-FOA may need to be determined empirically for different

strains and species, as sensitivity can vary.[4][8]

Table 2: Example Media Composition for 5-FOA Counter-Selection in S. cerevisiae
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Component Amount per Liter

Notes

Yeast Nitrogen Base (w/o

Provides essential vitamins

. : 6.79 :
amino acids) and minerals.
Dextrose (Glucose) 204g Carbon source.
) Lacking uracil (for initial
Synthetic Complete (SC) ) ) o )
] o As required selection) or containing uracil
Amino Acid Mix )
(for counter-selection).
Added to 5-FOA plates to allow
Uracil 50 mg the growth of desired ura-
cells.[9]
The counter-selective agent.
) ] Can be challenging to
5-Fluoroorotic Acid (5-FOA) 1lg ) )
dissolve; heating may be
required.[4][10]
Agar 20g For solid media.

Experimental Protocol: Allelic Replacement in S.

cerevisiae

This protocol outlines a general workflow for creating a gene knockout. The same principles

apply to introducing point mutations or insertions, with modifications to the design of the

targeting cassette.
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Step 1: Construct Targeting Cassette

Amplify 5" and 3' homology arms
and URA3 marker by PCR.

i

Assemble fragments into a
linear targeting cassette.

Step 2: First Recombination (Positive Selection)

Transform yeast with the
linear targeting cassette.

Plate on Synthetic Complete (SC)
medium lacking uracil.

Select Ura+ colonies.

Step 3: Second Recombination (Counter-Selection)

Grow Ura+ transformants in
non-selective rich medium (YPD).

Plate serial dilutions on
medium containing 5-FOA and uracil.

Select 5-FOA resistant colonies.

Step 4: Verification

Screen 5-FOA resistant colonies
for the desired modification by PCR.

Sequence verify the modified locus.

Click to download full resolution via product page

Caption: Workflow for allelic replacement using 5-FOA.
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Materials

e Yeast strain auxotrophic for uracil (e.g., ura3A)

» High-fidelity DNA polymerase for PCR

e Plasmids containing the URA3 marker

o Primers for amplifying homology arms and for verification
e Yeast transformation reagents (e.g., lithium acetate, PEG)
e YPD medium (non-selective)

e SC medium lacking uracil (SC-Ura)

e 5-FOA counter-selection medium (SC + 5-FOA + uracil)

Methodology

Step 1: Construction of the Targeting Cassette

» Design Primers: Design primers to amplify the 5" and 3' flanking regions (homology arms) of
the target gene from genomic DNA. Each arm should be at least 40-60 base pairs in length
for efficient recombination. Also, design primers to amplify the URA3 selectable marker from
a plasmid template. The primers should include overhangs to allow for the assembly of the
fragments in the correct order (5" arm - URA3 - 3' arm).

» PCR Amplification: Perform PCR to amplify the two homology arms and the URA3 marker.

o Cassette Assembly: Assemble the three PCR products into a single linear DNA cassette.
This can be achieved through fusion PCR or Gibson assembly.

o Purify Cassette: Purify the final linear targeting cassette.
Step 2: Yeast Transformation and Positive Selection

o Prepare Yeast Cells: Grow the recipient yeast strain in YPD medium to mid-log phase.
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o Transformation: Transform the yeast cells with the purified linear targeting cassette using a
standard lithium acetate/PEG transformation protocol.

o Selection: Plate the transformed cells onto SC-Ura agar plates. Incubate at 30°C for 2-3
days until colonies appear. These colonies are putative integrants where the targeting
cassette has replaced the target gene via homologous recombination.

Step 3: Induction of Second Recombination and Counter-Selection

e Promote Recombination: Inoculate several independent Ura+ colonies into liquid YPD
medium and grow overnight. This growth in non-selective medium allows for spontaneous
homologous recombination to occur between the duplicated flanking regions, leading to the
excision ("pop-out”) of the URA3 marker.

e Plating on 5-FOA: Plate serial dilutions of the overnight cultures onto 5-FOA counter-
selection plates.

 Incubation: Incubate the plates at 30°C for 3-5 days. Only cells that have lost the URA3 gene
will be able to grow.[5]

Step 4: Verification of Allelic Replacement
« |solate Colonies: Pick individual colonies from the 5-FOA plates.

» Phenotypic Confirmation: Patch the colonies onto both SC-Ura plates and YPD plates.
Correctly modified strains should grow on YPD but fail to grow on SC-Ura, confirming the
loss of the URA3 marker.

o Genotypic Confirmation: Perform colony PCR on the 5-FOA resistant, uracil-auxotrophic
colonies to confirm the desired genomic modification. Use primers that flank the targeted
locus to differentiate between the wild-type, the integrated, and the final modified allele
based on the size of the PCR product.

e Sequencing: For definitive confirmation, sequence the PCR product from the modified
genomic locus.

Troubleshooting and Considerations
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» High Background on 5-FOA Plates: A high frequency of 5-FOA resistant colonies can arise
from spontaneous mutations in the URA3 gene rather than from the desired recombination
event.[1] To mitigate this, it is advisable to screen multiple independent transformants.

o Low "Pop-out” Frequency: The frequency of the second recombination event can be low.
Growing the integrant strains for a longer period in non-selective medium can increase the
chances of this event occurring.

e 5-FOA Quality and Solubility: The quality and complete solubilization of 5-FOA are crucial for
effective counter-selection.[10] It may be necessary to gently heat the medium to dissolve
the 5-FOA completely.[10]

 Strain Differences: The efficiency of homologous recombination and sensitivity to 5-FOA can
vary significantly between different yeast species and even between different strains of the
same species. Optimization of the protocol, particularly the length of homology arms and 5-
FOA concentration, may be required.[4][8]

This protocol provides a robust framework for performing precise genome editing. By
understanding the underlying principles and carefully optimizing the experimental conditions,
researchers can effectively utilize this technique for a wide range of genetic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Using 5-FOA Counter-Selection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2455600#allelic-replacement-protocol-using-5-foa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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